molecular formula C8H8ClNO4S B14856683 2-Acetyl-6-methoxypyridine-4-sulfonyl chloride

2-Acetyl-6-methoxypyridine-4-sulfonyl chloride

Cat. No.: B14856683
M. Wt: 249.67 g/mol
InChI Key: UIIFSNDNWQQFCJ-UHFFFAOYSA-N
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Description

2-Acetyl-6-methoxypyridine-4-sulfonyl chloride is a chemical compound with a complex structure that includes a pyridine ring substituted with acetyl, methoxy, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-methoxypyridine-4-sulfonyl chloride typically involves multiple steps One common method starts with the preparation of 2-Acetyl-6-methoxypyridine, which can be synthesized through the acetylation of 6-methoxypyridine

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-methoxypyridine-4-sulfonyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to other functional groups.

    Substitution: The sulfonyl chloride group is highly reactive and can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.

Scientific Research Applications

2-Acetyl-6-methoxypyridine-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-methoxypyridine-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations and modifications of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-6-methoxypyridine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.

    2-Acetyl-4-methylpyridine: Similar structure but with a methyl group instead of a methoxy group, affecting its chemical properties.

    2-Acetyl-6-bromopyridine: Contains a bromine atom, which can participate in different types of reactions compared to the sulfonyl chloride group.

Uniqueness

2-Acetyl-6-methoxypyridine-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

2-acetyl-6-methoxypyridine-4-sulfonyl chloride

InChI

InChI=1S/C8H8ClNO4S/c1-5(11)7-3-6(15(9,12)13)4-8(10-7)14-2/h3-4H,1-2H3

InChI Key

UIIFSNDNWQQFCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)OC

Origin of Product

United States

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